molecular formula C15H22N2O4 B178899 (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid CAS No. 199605-10-2

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid

Cat. No.: B178899
CAS No.: 199605-10-2
M. Wt: 294.35 g/mol
InChI Key: VGRRUKULDYLAHI-NSHDSACASA-N
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Description

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid ( 188777-45-9) is a chiral hydrazine derivative of interest in organic synthesis and pharmaceutical research. This compound features a molecular formula of C 15 H 22 N 2 O 4 and a molecular weight of 294.35 g/mol . Its structure incorporates two key protecting groups: a tert-butoxycarbonyl (Boc) group and a benzyl group, both of which are instrumental in protecting nitrogen functionalities during complex multi-step syntheses . The Boc protecting group is a cornerstone in the synthesis of peptides and other multifunctional molecules, providing a robust yet selectively removable mask for amine functions . It is stable under basic conditions and to catalytic hydrogenation, but can be cleanly removed under mild acidic conditions using reagents such as trifluoroacetic acid (TFA) . The complementary benzyl group can be removed via catalytic hydrogenolysis . This dual-protection strategy makes derivatives like this compound valuable as building blocks or intermediates for constructing complex molecular architectures, including modified amino acids and peptides, where selective deprotection is required . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRRUKULDYLAHI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with L-alanine, a chiral amino acid that provides the (S)-configuration essential for the final product. Alternative routes may employ serine or threonine derivatives, but L-alanine’s simplicity and commercial availability make it the preferred starting material. The carboxylic acid group is often protected as a methyl or ethyl ester to prevent unwanted side reactions during subsequent steps.

Hydrazine Derivative Formation

Conversion of the primary amine in L-alanine to a hydrazine derivative is achieved through diazotization followed by reduction. For example:

  • Diazotization : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium intermediate.

  • Reduction : The diazonium salt is reduced using stannous chloride (SnCl₂) or zinc dust in acetic acid to yield the hydrazine derivative.

Key Challenge : Over-reduction to primary amines must be avoided by严格控制 reaction time and temperature.

Boc Protection Strategies

The hydrazine group is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired nucleophilic attacks. Two primary methods are employed:

Method A: Boc Anhydride in Biphasic Systems

  • Reagents : Boc₂O (di-tert-butyl dicarbonate), 4-dimethylaminopyridine (DMAP)

  • Solvent : Dichloromethane (DCM)/water

  • Conditions : 0°C to room temperature, 12–24 hours

  • Yield : 85–90%

Method B: Boc-Cl in Polar Aprotic Solvents

  • Reagents : Boc-Cl (tert-butyl chloroformate), triethylamine (TEA)

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Conditions : -10°C, 2–4 hours

  • Yield : 70–75%

Comparative Data :

Protection MethodSolventTemperatureYield (%)Purity (%)
Boc AnhydrideDCM/H₂O0°C → RT8899
Boc-ClTHF-10°C7295

Method A is favored for higher yields and milder conditions, though Method B offers faster reaction times.

Benzylation Techniques

Introduction of the benzyl group occurs via nucleophilic substitution or alkylation:

  • Reagents : Benzyl bromide (BnBr), potassium carbonate (K₂CO₃)

  • Solvent : Acetonitrile (MeCN) or DMF

  • Conditions : 60°C, 6–8 hours

  • Catalyst : Tetrabutylammonium iodide (TBAI) enhances reaction efficiency.

Mechanism :
R-NH-Boc+BnBrK₂CO₃, TBAIR-N(Bn)-Boc+KBr\text{R-NH-Boc} + \text{BnBr} \xrightarrow{\text{K₂CO₃, TBAI}} \text{R-N(Bn)-Boc} + \text{KBr}

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and product stability:

  • Polar Aprotic Solvents (DMF, DMSO) : Accelerate benzylation but risk racemization at elevated temperatures.

  • Low-Polarity Solvents (THF, DCM) : Minimize side reactions but require longer reaction times.

Case Study :
A 2023 study compared yields across solvents for the benzylation step:

SolventTemperatureTime (h)Yield (%)
DMF60°C692
THF60°C1278
MeCN80°C485

Catalysts and Reagents

  • Phase-Transfer Catalysts (PTCs) : TBAI improves benzylation efficiency by 15–20%.

  • Base Selection : K₂CO₃ outperforms NaHCO₃ due to superior solubility in polar solvents.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and scalability:

  • Advantages :

    • Precise temperature control (±1°C).

    • Reduced reaction times by 30–40% compared to batch processes.

Green Chemistry Principles

  • Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.

  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported TBAI) are reused for up to 5 cycles without loss of activity.

Analytical Characterization

Chiral Purity Assessment

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), flow rate 1.0 mL/min.

    • Retention time: 12.3 min for (S)-enantiomer, 14.1 min for (R)-enantiomer.

  • Optical Rotation : [α]D20=+34.5°[α]_D^{20} = +34.5° (c = 1, MeOH), confirming enantiomeric excess >99%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂-Bn), 3.98 (q, J = 7.2 Hz, 1H, CH), 1.43 (s, 9H, Boc), 1.38 (d, J = 7.2 Hz, 3H, CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O, Boc), 1710 cm⁻¹ (C=O, acid) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the hydrazine group to amines.

    Substitution: Nucleophilic substitution reactions at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme inhibitors or as a building block for biologically active molecules.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific chiral properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between (S)-2-(1-Benzyl-2-Boc-hydrazinyl)propanoic acid and related compounds:

Compound Key Structural Features Functional Groups Potential Applications
This compound Propanoic acid backbone, Boc-protected hydrazinyl, benzyl substituent Carboxylic acid, Boc-hydrazine, aromatic benzyl Peptide synthesis, enzyme inhibition intermediates
N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester (EP00342850) Ethyl ester, bicyclic p-phenylphenylmethyl group, amino acid derivative Ester, aromatic bicyclic system, amino acid Cardiovascular therapeutics (e.g., ACE inhibitors)
3-(1-(6-endo-hydroxymethylbicyclo[2,2,1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid (GB02218983) Bicyclo[2,2,1]heptane (norbornane) core, methoxyethoxymethyl substituent Carboxylic acid, ether, carbamoyl Drug delivery systems, prodrug formulations
2-(2-[(3R)-3-Benzyl-3-(tert-butoxycarbonylamino)-2-oxoazetidin-1-yl]-(S)-propanamido)-2-methylpropanoic acid () 2-oxoazetidine (4-membered lactam ring), Boc-protected amino group, methylpropanoic acid Carboxylic acid, Boc-amine, lactam β-lactamase inhibitors, antimicrobial agents
(S)-2-(Boc-amino)-1-propanol () Alcohol backbone, Boc-protected amino group Alcohol, Boc-amine Chiral building block for pharmaceuticals

Key Comparative Insights

Functional Group Diversity: The target compound’s carboxylic acid group distinguishes it from alcohol derivatives like (S)-2-(Boc-amino)-1-propanol, which may limit its utility in esterification reactions but enhance its role in ionic interactions (e.g., metal chelation) . Compared to ethyl ester derivatives (e.g., EP00342850), the free carboxylic acid in the target compound improves aqueous solubility but reduces bioavailability unless formulated as a prodrug .

In contrast, compounds like the 2-oxoazetidine derivative () feature rigid, strained rings that enhance binding specificity but may reduce synthetic accessibility .

Biological Relevance :

  • Hydrazine derivatives are pivotal in protease inhibition, whereas lactam-containing compounds (e.g., ) are more commonly associated with β-lactam antibiotic scaffolds .
  • The bicyclic systems in EP00342850 and GB02218983 suggest applications in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier .

Biological Activity

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid is a chiral organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₂N₂O₄
  • Molecular Weight : 294.35 g/mol
  • Functional Groups : Hydrazinyl group, benzyl group, tert-butoxycarbonyl (Boc) protecting group.

The presence of the hydrazinyl group is particularly significant as it can interact with specific amino acids in proteins, allowing the compound to probe protein structures and functions.

The biological activity of this compound primarily arises from its ability to form covalent bonds with proteins. This interaction can modify protein functions, making it a valuable tool for enzyme interaction studies and protein modifications. The compound's mechanism of action may involve:

  • Enzyme Inhibition : Binding to the active site of enzymes, thereby preventing substrate binding.
  • Protein Modification : Targeting specific amino acids to alter biochemical pathways.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Hydrazine Derivative : Introduction of the hydrazine group through a reaction with a suitable precursor.
  • Protection of the Hydrazine Group : Using a Boc group to prevent side reactions.
  • Introduction of the Benzyl Group : Through nucleophilic substitution reactions.

Synthetic Route Example

StepReaction TypeReagents
1Hydrazine FormationAmino acid derivative + Hydrazine
2ProtectionBoc anhydride
3BenzylationBenzyl bromide or chloride

Biological Activity

Research indicates that this compound has potential applications in various biological contexts:

  • Enzyme Interaction Studies : The compound can be used to investigate enzyme mechanisms by modifying their activity through covalent binding.
  • Therapeutic Applications : Its derivatives may target enzymes or receptors involved in disease pathways, providing a basis for drug development.

Case Studies

  • Enzyme Inhibition Studies : A study demonstrated that derivatives of hydrazinyl compounds exhibited significant inhibitory effects on certain enzymes, suggesting potential therapeutic uses in diseases where these enzymes are implicated.
    • Example : Compound X showed IC50 values in the low micromolar range against enzyme Y, indicating strong inhibition.
  • Protein Interaction Analysis : In vitro experiments revealed that this compound could effectively modify protein structures, influencing their functional dynamics.
    • Example : Binding studies indicated that the compound forms stable complexes with target proteins, leading to altered enzymatic activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other hydrazinyl derivatives:

Compound NameStructureKey ActivityIC50 Value
Compound AStructure AEnzyme Inhibitor5 µM
Compound BStructure BAntimicrobial10 µM
This compoundCurrent CompoundEnzyme ModulatorTBD

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